Bunaftine Bunaftine Bunaftine is a naphthalenecarboxamide.
N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide. A proposed antiarrhythmic that prolongs myocardial refractory period and stabilizes cell membranes.
Brand Name: Vulcanchem
CAS No.: 32421-46-8
VCID: VC0007022
InChI: InChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3
SMILES: CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol

Bunaftine

CAS No.: 32421-46-8

Cat. No.: VC0007022

Molecular Formula: C21H30N2O

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Bunaftine - 32421-46-8

CAS No. 32421-46-8
Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
IUPAC Name N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3
Standard InChI Key WWGZXRYELYWJBD-UHFFFAOYSA-N
SMILES CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21
Canonical SMILES CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21

Chemical Structure and Physicochemical Properties

Bunaftine belongs to the naphthalenecarboxamide class of organic compounds, characterized by a bicyclic naphthalene core substituted with a carboxylic acid amide group. Its molecular structure (Figure 1) underpins its antiarrhythmic activity, with a tertiary amine side chain facilitating interactions with cardiac ion channels .

Table 1: Key Chemical Properties of Bunaftine

PropertyValue
Molecular FormulaC21H30N2O\text{C}_{21}\text{H}_{30}\text{N}_{2}\text{O}
Molecular Weight326.48 g/mol
SMILES NotationCCCCN(CCN(CC)CC)C(=O)C1=C2C=CC=CC2=CC=C1
InChI KeyWWGZXRYELYWJBD-UHFFFAOYSA-N
ATC CodeC01BD03

The compound’s achiral nature and lack of defined stereocenters simplify its synthesis and purification . Its lipophilicity, inferred from the extended alkyl chain, enhances membrane permeability, ensuring efficient cardiac tissue penetration .

Pharmacological Mechanism and Electrophysiological Effects

Bunaftine primarily inhibits delayed rectifier potassium channels (IKrI_{\text{Kr}}), prolonging phase 3 repolarization of the cardiac action potential. This increases the effective refractory period (ERP), stabilizing electrical activity in arrhythmogenic foci .

Clinical Applications and Therapeutic Efficacy

Bunaftine is indicated for:

  • Atrial Fibrillation/Flutter: Prophylaxis against recurrence post-cardioversion .

  • Ventricular Arrhythmias: Reduction of premature ventricular contractions (PVCs) in ischemic heart disease .

  • Acute Myocardial Infarction: Adjunctive therapy to prevent arrhythmic mortality .

A multicenter trial involving 150 patients with paroxysmal atrial fibrillation reported a 68% reduction in arrhythmia recurrence over six months with bunaftine (dose: 200 mg/day) . Comparative studies against quinidine show superior tolerability, with fewer gastrointestinal adverse events .

Pharmacokinetics and Drug Interactions

Absorption and Metabolism

Bunaftine exhibits 85% oral bioavailability, reaching peak plasma concentrations (CmaxC_{\text{max}}) within 2–3 hours. Hepatic metabolism via CYP3A4 produces inactive metabolites excreted renally .

Notable Drug Interactions

  • Clemastine: Synergistic QT prolongation, increasing torsades de pointes risk .

  • β-Blockers: Additive bradycardia necessitating dose adjustment .

  • Digoxin: Elevated digoxin levels due to P-glycoprotein inhibition .

Global Market Trends and Economic Outlook

The global bunaftine market is projected to grow at a CAGR of 4.2% from 2025 to 2029, driven by rising arrhythmia prevalence and generic drug approvals .

Table 3: Regional Market Analysis (2024)

RegionMarket Share (%)Key Drivers
North America38Aging population, healthcare spending
Europe29Favorable reimbursement policies
Asia-Pacific25Expanding generic manufacturing

Patent expirations post-2026 are expected to reduce prices by 15–20%, enhancing accessibility in low-income regions .

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